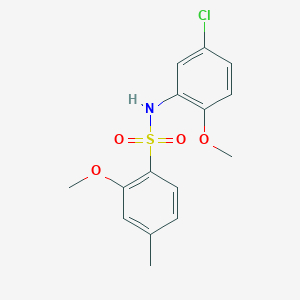
N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been studied for its potential therapeutic properties. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide disrupts the balance of acid and base in cells, leading to changes in cellular function.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to affect a range of physiological processes, including respiration, acid-base balance, and ion transport. Additionally, N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide may have off-target effects on other enzymes or cellular processes.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the structure of N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide. Additionally, further investigation of the anti-inflammatory and anti-tumor properties of N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide may lead to the development of new therapeutic agents. Finally, the use of N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide as a tool compound for investigating the role of carbonic anhydrase in various biological processes may lead to new insights into the function of this enzyme.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methoxytrimethylsilane to form N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use as a tool compound in scientific research. This compound has been shown to inhibit the activity of a specific enzyme, which makes it useful for investigating the role of this enzyme in various biological processes.
properties
Molecular Formula |
C15H16ClNO4S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-7-15(14(8-10)21-3)22(18,19)17-12-9-11(16)5-6-13(12)20-2/h4-9,17H,1-3H3 |
InChI Key |
HKELGEQIBAZRHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















